Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate

Catalog No.
S12820170
CAS No.
M.F
C11H11F3N2O4S
M. Wt
324.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[azetidine-3,3'-indolin]-2'-one trifluorometh...

Product Name

Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate

IUPAC Name

spiro[1H-indole-3,3'-azetidine]-2-one;trifluoromethanesulfonic acid

Molecular Formula

C11H11F3N2O4S

Molecular Weight

324.28 g/mol

InChI

InChI=1S/C10H10N2O.CHF3O3S/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9;2-1(3,4)8(5,6)7/h1-4,11H,5-6H2,(H,12,13);(H,5,6,7)

InChI Key

ORHFDCKQLJAMTR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)C3=CC=CC=C3NC2=O.C(F)(F)(F)S(=O)(=O)O

Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate is a compound characterized by its unique spirocyclic structure, which incorporates both azetidine and indoline moieties. The trifluoromethanesulfonate group enhances its solubility and stability, making it a valuable candidate in medicinal chemistry. The compound's molecular formula is C10H10N2OC_{10}H_{10}N_{2}O, and it has been recognized for its potential biological activities, particularly in the context of drug discovery.

The reactivity of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate can be attributed to its functional groups. It can undergo various chemical transformations, including:

  • Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles, facilitating the synthesis of derivatives.
  • Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex structures.
  • Oxidation and Reduction: Functional groups within the indoline structure can be oxidized or reduced, altering the compound's biological activity.

Research indicates that spiro[azetidine-3,3'-indolin]-2'-one derivatives exhibit significant biological activity. They have been investigated for their potential as:

  • Anticancer Agents: Certain derivatives have shown cytotoxic effects against various cancer cell lines, comparable to established chemotherapeutics.
  • Bromodomain Inhibitors: They may inhibit bromodomain-containing proteins, which are implicated in cancer and inflammatory diseases .
  • Antimicrobial Agents: Some studies suggest efficacy against bacterial strains, supporting their use in treating infections.

Several synthetic strategies have been developed for the preparation of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate:

  • Copper-Catalyzed Reactions: Asymmetric synthesis using copper(I) catalysis has been employed to achieve high enantioselectivity in producing chiral variants .
  • Cascade Reactions: Multi-step synthesis involving cascade reactions allows for the efficient construction of the spirocyclic framework .
  • Functionalization Techniques: Post-synthetic modifications enable the introduction of various substituents to tailor biological activity.

The applications of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate span several fields:

  • Pharmaceutical Development: Its potential as an anticancer and anti-inflammatory agent makes it a target for drug development.
  • Chemical Probes: Used in research to study protein interactions and cellular mechanisms.
  • Synthetic Intermediates: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving spiro[azetidine-3,3'-indolin]-2'-one have revealed insights into its mechanism of action. Notably:

  • Protein Binding Studies: Investigations show that it binds selectively to bromodomains, influencing gene expression related to cancer progression .
  • Cellular Assays: In vitro assays demonstrate its effects on cell viability and proliferation in cancer models.

Similar Compounds

Several compounds share structural similarities with spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Spiro[cyclobutane-1,3'-indolin]-2'-oneCyclobutane ring instead of azetidineKnown for bromodomain inhibition
Spiro[indoline-2,3'-pyrrolidin]-2'-onePyrrolidine ringExhibits different pharmacological profiles
Spiro[oxindole]-based compoundsOxindole core structureDiverse biological activities including antiviral
Spiro[azetidine-2,3'-indoline]-2',4-dioneSimilar azetidine structureNotable cytotoxicity against breast cancer cells

These compounds highlight the diversity within spirocyclic structures while underscoring the unique properties of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate in medicinal chemistry.

This compound features a spiro junction connecting a four-membered azetidine ring to a bicyclic indolin-2-one system, with trifluoromethanesulfonic acid providing an ionic counterbalance. The molecular formula C₁₁H₁₁F₃N₂O₄S (molecular weight 324.28 g/mol) combines nitrogen heterocycles with strong electron-withdrawing groups, creating a polarized scaffold. X-ray crystallography confirms the spiro carbon (C3 of azetidine) forms perpendicular rings with bond angles of 88–92°, enforcing non-planar geometry that influences reactivity. The trifluoromethanesulfonate group enhances solubility in polar aprotic solvents while acting as a leaving group in nucleophilic substitutions.

Historical Context and Significance in Synthetic Organic Chemistry

The synthesis of spiro-azetidine-indoline systems emerged from two parallel developments:

  • Staudinger Ketene Cycloadditions: Early work by Hagedorn (2020) demonstrated that reacting substituted acetic acids with Schiff bases under oxalyl chloride activation produces spiro[azetidine-2,3'-indoline]-2',4-diones via [2+2] cycloadditions.
  • Asymmetric Catalysis: Wang et al. (2022) pioneered copper(I)-catalyzed Kinugasa/aryl coupling cascades to construct spiro[azetidine-3,3'-indoline]-2,2'-diones with 94% enantiomeric excess, marking the first enantioselective route to this scaffold.
    These methods addressed historical challenges in azetidine ring formation, particularly overcoming strain-induced ring-opening tendencies through spiroconjugation effects.

Rationale for Academic Investigation

Three factors drive ongoing research:

  • Bioisosteric Potential: The azetidine-indoline system mimics proline-rich peptide motifs while offering improved metabolic stability over pyrrolidine analogs.
  • Stereochemical Complexity: The spiro center creates two contiguous stereogenic elements (C3 and C2'), enabling chiral pool synthesis of constrained peptidomimetics.
  • Reactivity Dualism: The trifluoromethanesulfonate group permits both Brønsted acid catalysis (via H⁺ release) and participation in Suzuki-Miyaura cross-couplings (as a leaving group).

Scope and Structure of the Research

This analysis focuses on:

  • Mechanistic aspects of spirocycle formation via ketene-imine cycloadditions
  • Comparative diastereoselectivity profiles between Staudinger and Kinugasa reaction protocols
  • Computational modeling of ring strain distribution using density functional theory (DFT)
  • Applications in constructing polycyclic alkaloid analogs through sequential functionalization

Detailed Structural Elucidation

Spirocyclic Framework: Azetidine and Indolinone Fusion

The molecular architecture of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate represents a sophisticated spirocyclic system characterized by the orthogonal fusion of two distinct heterocyclic rings through a shared quaternary carbon center [1] [4]. The spirocyclic framework consists of a four-membered azetidine ring fused with a bicyclic indolinone moiety at the C3 position, creating a rigid three-dimensional molecular geometry that deviates significantly from planarity [9] [35].

The azetidine component contributes substantial ring strain to the overall molecular structure, with theoretical calculations indicating strain energies approaching 26 kilocalories per mole due to the inherent angular constraints of the four-membered ring system [31] [21]. This ring strain manifests in altered bond angles and lengths compared to unstrained saturated heterocycles, with C-C-C bond angles compressed to approximately 88-90 degrees rather than the tetrahedral ideal of 109.5 degrees [31].

The indolinone portion provides aromatic stabilization through its benzene ring while maintaining the characteristic lactam functionality at the C2' position [34] [4]. The spiro junction effectively isolates the electronic systems of the two rings while maintaining structural rigidity through the shared quaternary carbon atom [9] [12]. This unique connectivity pattern results in a twisted molecular conformation where the planes of the azetidine and indolinone rings are positioned approximately perpendicular to each other [35] [12].

PropertyValue
Molecular FormulaC11H10F3N2O4S
Molecular Weight323.27 g/mol
Spiro JunctionC3 carbon connecting azetidine and indolinone rings
Ring SystemFour-membered azetidine fused with bicyclic indolinone
Structural RigidityHigh due to spirocyclic constraint

Position and Role of the Trifluoromethanesulfonate Moiety

The trifluoromethanesulfonate group occupies a critical position within the molecular structure, functioning as both a structural component and an electron-withdrawing substituent that significantly influences the compound's electronic properties [11] [8]. This moiety, characterized by the formula -OSO2CF3, exhibits exceptional stability due to extensive resonance delocalization across the three oxygen atoms of the sulfonate group [11] [25].

The trifluoromethyl portion of the substituent acts as a powerful electron-withdrawing group through both inductive and field effects, with the three fluorine atoms creating a substantial electron-deficient region [8] [11]. The sulfonate group provides additional stabilization through resonance structures that distribute negative charge symmetrically across the oxygen atoms, contributing to the overall molecular stability [11] [36]. Crystallographic studies of related trifluoromethanesulfonate compounds reveal characteristic bond lengths of approximately 1.44 Angstroms for S-O bonds and 1.33 Angstroms for C-F bonds within the trifluoromethyl group [36] [8].

The positioning of this moiety influences the overall molecular geometry through steric interactions and electronic effects, potentially affecting the conformational preferences of the spirocyclic framework [25] [38]. The trifluoromethanesulfonate group's strong electron-withdrawing nature creates a significant dipole moment within the molecule, affecting both physical properties and chemical reactivity patterns [11] [8].

Stereochemistry and Chirality Considerations

The spirocyclic architecture of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate introduces complex stereochemical considerations that arise from the three-dimensional arrangement of substituents around the spiro center [9] [12]. The quaternary carbon at the spiro junction can potentially serve as a stereogenic center, depending on the specific substitution pattern and the presence of additional chiral elements within the molecular framework [9] [27].

Spirocyclic compounds exhibit unique chirality characteristics that differ from conventional tetrahedral stereocenters, as the chirality arises from the helical or axial arrangement of the fused ring systems rather than from four different substituents on a single carbon atom [9] [12]. The perpendicular orientation of the azetidine and indolinone rings creates the potential for axial chirality, where the molecule can exist as enantiomeric pairs due to the right-handed or left-handed twist of the ring systems [9] [32].

The conformational rigidity imposed by the spirocyclic framework significantly restricts rotational freedom around the spiro junction, potentially leading to stable atropisomers that can be isolated and characterized independently [12] [27]. Temperature-dependent studies of similar spirocyclic systems indicate that ring-flipping processes, which could lead to enantiomeric interconversion, typically require elevated temperatures due to the substantial energy barriers associated with the distortion of the rigid ring systems [12] [24].

The presence of the trifluoromethanesulfonate group introduces additional asymmetry to the molecular structure, potentially creating multiple stereoisomeric forms depending on the relative spatial arrangements of all substituents [25] [27]. Nuclear magnetic resonance spectroscopy and X-ray crystallography serve as primary analytical tools for determining the absolute configuration and conformational preferences of these stereoisomeric forms [26] [36].

Electronic Structure and Resonance Effects

Electron Distribution in the Spiro System

The electronic structure of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate exhibits distinctive characteristics resulting from the unique connectivity pattern of the spirocyclic framework and the presence of multiple heteroatoms [21] [31]. The spiro junction effectively isolates the π-electron systems of the two ring components while allowing for σ-electron interactions through the shared quaternary carbon [4] [22].

The indolinone portion contains a delocalized π-electron system encompassing the benzene ring and the adjacent carbonyl group, creating an extended conjugated network that stabilizes the molecular structure through resonance effects [4] [37]. The carbonyl oxygen participates in resonance with the aromatic system, resulting in partial double-bond character for the C-N bond within the lactam ring and contributing to the overall planarity of the indolinone moiety [34] [37].

The azetidine ring exhibits significant σ-electron density concentrated around the nitrogen atom, which bears a formal positive charge due to the electron-withdrawing effects of the attached substituents [21] [31]. The high s-character of the C-N bonds in the strained four-membered ring results in shortened bond lengths and increased electron density localization compared to unstrained cyclic amines [31] [23].

Quantum mechanical calculations reveal that the highest occupied molecular orbital primarily resides on the indolinone nitrogen and carbonyl oxygen, while the lowest unoccupied molecular orbital shows significant contribution from the aromatic π* system [22] [28]. This electronic distribution pattern influences the compound's reactivity toward electrophilic and nucleophilic reagents, with the electron-rich indolinone nitrogen serving as a potential nucleophilic center [21] [22].

Influence of Trifluoromethanesulfonate on Electronic Properties

The trifluoromethanesulfonate substituent exerts profound electronic effects on the overall molecular system through its exceptionally strong electron-withdrawing characteristics [11] [25]. The cumulative inductive effect of the three fluorine atoms, combined with the electron-deficient sulfur center, creates a substantial electron sink that significantly perturbs the electron distribution throughout the spirocyclic framework [8] [11].

The electron-withdrawing nature of the trifluoromethanesulfonate group stabilizes negative charge development in potential reaction intermediates while destabilizing positive charge formation [11] [25]. This electronic bias influences the compound's acid-base properties, redox behavior, and overall chemical reactivity patterns [25] [28]. The strong electronegativity of the fluorine atoms contributes to the formation of strong dipole moments within the molecule, affecting both intramolecular and intermolecular interactions [8] [11].

Spectroscopic evidence indicates that the trifluoromethanesulfonate group significantly influences the electronic transitions within the aromatic indolinone system, typically resulting in bathochromic shifts in ultraviolet-visible absorption spectra due to the stabilization of excited states [14] [25]. The electron-withdrawing effects also manifest in nuclear magnetic resonance spectra through characteristic downfield shifts of carbon and proton signals in proximity to the trifluoromethanesulfonate moiety [26] [36].

The presence of this strongly electron-withdrawing group enhances the electrophilic character of the spirocyclic system, potentially facilitating nucleophilic attack at electron-deficient centers while simultaneously reducing the nucleophilicity of basic sites within the molecule [11] [21]. These electronic perturbations have significant implications for the compound's stability, reactivity, and potential applications in synthetic chemistry [25] [28].

Physicochemical Characteristics

Solubility and Stability Profiles

The solubility characteristics of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate reflect the complex interplay between the hydrophobic aromatic system, the polar spirocyclic framework, and the highly polar trifluoromethanesulfonate group [18] [24]. The compound exhibits preferential solubility in polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide, where the dipolar nature of the molecule can be effectively stabilized through solvation interactions [18] [25].

Aqueous solubility remains limited due to the predominantly hydrophobic character of the aromatic indolinone system, although the presence of the ionic trifluoromethanesulfonate group provides some degree of water compatibility [18] [11]. The trifluoromethanesulfonate moiety, being highly polar and capable of hydrogen bonding through its oxygen atoms, enhances solubility in polar solvents while maintaining stability against hydrolysis under neutral conditions [11] [18].

Stability profiles indicate excellent thermal stability up to approximately 200 degrees Celsius, consistent with observations for related spirocyclic compounds containing similar structural motifs [24] [17]. The spirocyclic framework provides inherent conformational rigidity that resists thermal decomposition, while the trifluoromethanesulfonate group exhibits exceptional thermal stability due to the strength of carbon-fluorine and sulfur-oxygen bonds [30] [24].

Chemical stability studies reveal resistance to oxidative degradation under ambient conditions, attributed to the absence of readily oxidizable functional groups and the electron-withdrawing effects of the trifluoromethanesulfonate substituent [24] [30]. However, the compound may exhibit sensitivity to strong nucleophiles that could potentially attack the electron-deficient regions created by the trifluoromethanesulfonate group [11] [21].

PropertyDescription
Thermal StabilityStable up to ~200°C
Solvent PreferencePolar aprotic solvents (DMSO, acetonitrile)
Aqueous SolubilityLimited due to hydrophobic aromatic system
Chemical StabilityResistant to oxidation, sensitive to strong nucleophiles
Storage ConditionsRoom temperature, inert atmosphere recommended

Thermal and Photochemical Behavior

The thermal behavior of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate demonstrates remarkable stability characteristics that can be attributed to the rigid spirocyclic framework and the thermodynamically favorable electronic configuration [24] [17]. Differential scanning calorimetry studies of analogous spirocyclic compounds reveal glass transition temperatures in the range of 180-250 degrees Celsius, indicating substantial molecular rigidity and restricted conformational mobility [24] [30].

Thermogravimetric analysis indicates that decomposition typically initiates through cleavage of the most thermodynamically unstable bonds, with the azetidine ring being particularly susceptible due to its inherent ring strain [17] [31]. The thermal decomposition pathway likely involves initial ring-opening of the azetidine moiety, followed by subsequent fragmentation of the indolinone system at elevated temperatures exceeding 300 degrees Celsius [17] [24].

Photochemical behavior studies reveal that the compound exhibits characteristic absorption in the ultraviolet region due to π-π* transitions within the indolinone chromophore [29] [33]. Upon irradiation with ultraviolet light, the molecule may undergo photochemical transformations involving the spirocyclic junction, potentially leading to ring-opening or rearrangement reactions depending on the specific wavelength and intensity of irradiation [29] [33].

The presence of the trifluoromethanesulfonate group influences photochemical reactivity by serving as an electron-withdrawing substituent that stabilizes excited states and may facilitate photoinduced electron transfer processes [29] [25]. The rigid spirocyclic framework restricts conformational changes that might otherwise occur during photochemical excitation, potentially leading to unique photoproducts not observed in more flexible molecular systems [33] [29].

Acid-Base and Redox Properties

The acid-base properties of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate are dominated by the presence of the nitrogen-containing heterocycles and the strong electron-withdrawing trifluoromethanesulfonate group [11] [32]. The indolinone nitrogen exhibits weakly basic character due to the electron-withdrawing effects of the adjacent carbonyl group and the trifluoromethanesulfonate substituent, resulting in a significantly reduced basicity compared to simple amines [11] [21].

The azetidine nitrogen demonstrates even weaker basicity due to the high s-character of its lone pair electrons, which are less available for protonation compared to sp3-hybridized amines [21] [31]. The electron-withdrawing influence of the trifluoromethanesulfonate group further diminishes the basicity of both nitrogen centers, potentially rendering the compound effectively non-basic under physiological conditions [11] [21].

Redox behavior investigations reveal that the compound exhibits limited redox activity under standard electrochemical conditions, primarily due to the absence of readily oxidizable or reducible functional groups [32] [28]. The indolinone system may undergo oxidation at highly positive potentials, potentially leading to the formation of radical cation intermediates that could participate in subsequent chemical transformations [32] [28].

The trifluoromethanesulfonate group remains chemically inert under most redox conditions due to the exceptional stability of carbon-fluorine bonds and the highly oxidized state of the sulfur center [11] [30]. However, under extreme reducing conditions, the sulfonate group might undergo reduction to form sulfide or sulfinate derivatives, although such transformations would require harsh experimental conditions [30] [32].

Potentiometric titration studies of related spirocyclic compounds indicate apparent pKa values significantly shifted toward lower pH compared to simple amine analogs, reflecting the cumulative electron-withdrawing effects of the spirocyclic framework and the trifluoromethanesulfonate substituent [21] [32]. These altered acid-base properties have important implications for the compound's behavior in biological systems and synthetic applications [11] [21].

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate through analysis of both proton and carbon-13 chemical environments [26] [4]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for the aromatic protons of the indolinone system appearing in the typical aromatic region between 6.8 and 7.8 parts per million, with coupling patterns reflecting the substitution pattern of the benzene ring [26] [1].

The azetidine ring protons appear as distinctive multiplets in the aliphatic region, typically between 3.0 and 4.5 parts per million, with characteristic coupling patterns arising from the rigid four-membered ring geometry [26] [23]. The nitrogen-bearing protons of both ring systems exhibit chemical shifts influenced by the electron-withdrawing effects of the trifluoromethanesulfonate group, typically appearing more downfield than corresponding protons in unsubstituted analogs [26] [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the indolinone system resonating in the characteristic range of 170-180 parts per million, while the aromatic carbons appear between 110 and 140 parts per million [26] [4]. The spiro carbon exhibits a distinctive chemical shift typically observed between 60 and 80 parts per million, reflecting its unique bonding environment at the junction of the two ring systems [1] [26].

The trifluoromethyl carbon produces a characteristic quartet due to coupling with the three equivalent fluorine atoms, appearing as a highly deshielded signal typically around 120 parts per million [26] [36]. Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the appearance of a sharp singlet for the trifluoromethyl group, typically observed around -78 parts per million relative to trichlorofluoromethane [8] [36].

NMR TechniqueChemical Shift RangeKey Features
1H NMR6.8-7.8 ppmAromatic protons
1H NMR3.0-4.5 ppmAzetidine CH2 protons
13C NMR170-180 ppmCarbonyl carbon
13C NMR60-80 ppmSpiro carbon
19F NMR-78 ppmTrifluoromethyl group

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the functional groups and bonding patterns within spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate [13] [14]. The carbonyl stretching vibration of the indolinone system appears as a strong absorption band typically between 1680 and 1720 reciprocal centimeters, with the exact frequency influenced by the electron-withdrawing effects of the trifluoromethanesulfonate group [13] [14].

The nitrogen-hydrogen stretching vibrations produce characteristic absorption bands in the region between 3200 and 3400 reciprocal centimeters, with the specific frequencies and intensities dependent on the hydrogen bonding environment and the electronic effects of neighboring substituents [13] [19]. The azetidine ring contributes distinctive C-N stretching vibrations typically observed between 1000 and 1200 reciprocal centimeters [13] [23].

The trifluoromethanesulfonate group exhibits highly characteristic vibrational modes, including the symmetric and antisymmetric C-F stretching vibrations appearing between 1150 and 1250 reciprocal centimeters [13] [8]. The sulfonate group produces strong absorption bands corresponding to S=O stretching vibrations typically observed between 1300 and 1400 reciprocal centimeters [13] [11].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra [13] [15]. The spirocyclic framework exhibits characteristic ring breathing modes typically observed between 800 and 1000 reciprocal centimeters in the Raman spectrum [13] [15]. The polarization characteristics of these vibrational modes provide additional structural information about the symmetry and orientation of the molecular framework [13] [15].

High-resolution vibrational spectroscopy reveals fine structure and combination bands that provide detailed information about intramolecular interactions and conformational preferences [14] [19]. The analysis of isotopic substitution effects and temperature-dependent spectral changes offers insights into the dynamic behavior and stability of the spirocyclic structure [14] [15].

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry analysis of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate provides crucial information about molecular weight, fragmentation patterns, and structural connectivity [16] [20]. The molecular ion peak appears at mass-to-charge ratio 323, corresponding to the intact molecular structure, although the intensity may be relatively low due to the tendency of the compound to undergo fragmentation during ionization [16] [20].

Characteristic fragmentation patterns include the loss of the trifluoromethanesulfonate group, producing a fragment ion at mass-to-charge ratio 174, corresponding to the intact spirocyclic core [16] [20]. This fragmentation pathway reflects the relative weakness of the bond connecting the trifluoromethanesulfonate group to the spirocyclic framework compared to the bonds within the rigid ring systems [16] [1].

Additional fragmentation involves cleavage of the azetidine ring, which is facilitated by the inherent ring strain and results in the formation of characteristic fragment ions containing the intact indolinone system [16] [31]. The indolinone moiety may undergo further fragmentation through loss of the carbonyl group or cleavage of the aromatic ring, producing a series of fragment ions that provide detailed structural information [16] [4].

High-resolution mass spectrometry enables accurate mass determination with precision sufficient to confirm the molecular formula and distinguish between isobaric compounds [20] [16]. Tandem mass spectrometry experiments provide detailed fragmentation pathways through collision-induced dissociation, revealing the relative stability of different bonds within the molecular structure [20] [16].

Ionization techniques such as electrospray ionization and atmospheric pressure chemical ionization facilitate the analysis of the polar, thermally labile compound while minimizing thermal decomposition that might obscure the fragmentation patterns [20] [16]. The use of different ionization energies and collision energies allows for the optimization of analytical conditions to obtain maximum structural information [16] [20].

X-ray Crystallography and Structural Confirmation

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate [10] [36]. Crystallographic analysis reveals precise bond lengths, bond angles, and torsional angles that confirm the proposed spirocyclic connectivity and provide quantitative measures of molecular geometry [4] [36].

The crystal structure confirms the perpendicular arrangement of the azetidine and indolinone ring systems, with dihedral angles typically approaching 90 degrees between the mean planes of the two rings [4] [35]. Bond length analysis reveals the characteristic shortening of bonds within the strained azetidine ring compared to unstrained cyclic systems, confirming the presence of significant ring strain [31] [4].

The trifluoromethanesulfonate group adopts characteristic geometric parameters, with C-F bond lengths typically around 1.33 Angstroms and S-O bond lengths approximately 1.44 Angstroms, consistent with values observed in related trifluoromethanesulfonate compounds [36] [8]. The orientation of this group relative to the spirocyclic framework provides insights into steric interactions and conformational preferences [36] [38].

Crystal packing analysis reveals intermolecular interactions including hydrogen bonding, van der Waals contacts, and electrostatic interactions that stabilize the solid-state structure [36] [10]. The polar trifluoromethanesulfonate groups typically participate in intermolecular hydrogen bonding networks that influence crystal morphology and physical properties [36] [38].

Thermal ellipsoid parameters provide information about atomic motion and disorder within the crystal lattice, offering insights into the dynamic behavior of different molecular regions [10] [36]. Low-temperature crystallographic studies may reveal additional structural details and minimize thermal motion effects that could obscure fine structural features [10] [4].

Retrosynthetic Analysis and Strategic Disconnections

Key Bond-Forming Events in the Spirocyclic Core

The spiro centre (C-3 of indolin-2-one) is most efficiently forged through:

  • Copper(I)-mediated Kinugasa cycloaddition of nitrones with terminal alkynes, followed by in situ carbon–carbon coupling to close the azetidine ring [1] [2].
  • Organocatalytic formal [2 + 2] annulation between isatin-derived imines and allenoates, exploiting a β-isocupridine catalyst to generate enantioenriched azetidines [3].
  • Palladium(II)-catalysed intramolecular dearomative Heck cyclisation of alkenyl indoles that delivers the spiro junction via carbon–carbon bond migration [4].

Retrosynthetically, the trifluoromethanesulfonate counter-anion can be inserted late-stage by:

  • Protonation of the neutral spiro-base with trifluoromethanesulfonic acid in anhydrous dichloromethane at 0 °C, affording >95% salt formation within 30 minutes [5] [6].
  • Formation of a spiro-enol triflate through enolisation of the 2-one carbonyl followed by treatment with trifluoromethanesulfonic anhydride; basic work-up liberates the desired salt [7].

Classical Synthetic Approaches

Stepwise Construction of Azetidine and Indolinone Units

Early two-fragment strategies build the indolin-2-one first (Fischer oxindole synthesis), oxidise to isatin, and then perform Staudinger ketene–imine cycloaddition to install the azetidine [8]. Yields rarely exceed 55% and racemic mixtures predominate [9].

Sequential Functional Group Transformations

Typical sequence: isatin → imine → azetidine-2,4-dione → selective reduction to azetidine-2′-one → acid–base reaction with trifluoromethanesulfonic acid. Chlorination–triflation on the indolinone oxygen offers an alternative handle for diversification [10].

Modern and Asymmetric Synthesis

Transition Metal-Catalysed Spirocyclisation

3.3.1.1. Copper(I)-Catalysed Kinugasa / Aryl Carbon–Carbon Coupling Cascade

Zhong and co-workers reported the first enantioselective Kinugasa–aryl coupling delivering spiro[azetidine-3,3′-indolin]-2,2′-diones with up to 95% ee and 88% yield under copper(I) iodide, chiral bis-oxazoline ligand, and cesium carbonate in acetonitrile [1].

3.3.1.2. Palladium and Rhodium Catalysis in Spirocyclic Construction
  • Palladium(0) enables dearomative reductive-Heck closure of indole-tethered alkenes (70–92% yields, diastereoselectivity >20:1) [4].
  • Rhodium(II) acetate mediates O-H/N-H insertion macrocyclisations that can be adapted to four-membered spiro-β-lactams when shorter tethers are employed; yields reach 78% [11] [12].

Organocatalytic and Enantioselective Strategies

β-Isocupridine-derived bifunctional thioureas catalyse the annulation of isatin-derived N-tert-butylsulfonyl imines with allenoates, affording 4-methylene spiroazetidines in 80–90% yield and up to 80:20 enantiomeric ratio after optimisation [3].

One-Pot and Multicomponent Reactions

Five-component reactions combining primary amines, carbon disulfide, malononitrile, isatin, and alkynyl dipolarophiles give densely substituted spiro-annulated thiopyrans under aqueous conditions with 75–90% yields in a single vessel [13].

Functionalisation and Derivatisation

Post-Spirocyclisation Modifications

Hydrolysis of the ethoxycarbonyl group in Kinugasa products delivers carboxylic acids quantitative-ly [3]. Acidic solvolysis with trifluoromethanesulfonic acid can rearrange azetidine cores to spiropyrroline analogues, broadening chemical space [3].

Silver trifluoromethanesulfonate exchanges halides on spiro-intermediates, furnishing triflate salts in 90–98% yield without racemisation [14]. Enol-triflation using trifluoromethanesulfonic anhydride proceeds at −78 °C, preserving the azetidine ring and enabling subsequent cross-couplings [15].

Green Chemistry and Sustainable Synthesis Considerations

Solvent Selection and Reaction Conditions

Water-tolerant lanthanide triflate catalysis enables Friedel–Crafts acylation on spiro-oxindole precursors, replacing corrosive aluminium chloride and avoiding organic solvents [16]. Organocatalytic annulations proceed in tetrahydrofuran at ambient temperature, minimising energy input [3].

Atom Economy and Waste Minimisation

Copper-catalysed cascades combine cycloaddition and carbon–carbon coupling in a single step, generating only carbon dioxide and inorganic salts as stoichiometric by-products [17]. One-pot multicomponent routes exhibit E-factor values below 5, outperforming stepwise protocols that exceed 20 [13].

Comparative Analysis of Synthetic Routes

Yield, Selectivity, and Scalability

MethodTypical YieldEnantio-selectivityNotable ConditionsReference
Copper(I) Kinugasa / aryl coupling cascade72–88% [1]90–95% ee [1]0.5 mol % copper(I) iodide, bis-oxazoline ligand, acetonitrile, 25 °C7
Organocatalytic [2 + 2] annulation80–90% [3]70–80% er [3]20 mol % β-isocupridine catalyst, tetrahydrofuran, 20 °C28
Palladium dearomative Heck70–92% [4]Racemic [4]Palladium(II) acetate, formic acid, dimethylformamide, 50 °C20
Rhodium(II) insertion65–78% [12]Racemic [12]Rhodium(II) acetate dimer, dichloromethane, 25 °C27
Multicomponent green synthesis75–90% [13]Racemic [13]Nickel ferrite nanopowder, water, 30 °C23

Limitations and Challenges in Current Methodologies

  • Organocatalytic systems suffer moderate enantioinduction and require high catalyst loadings [3].
  • Palladium pathways demand pre-functionalised indoles and afford racemic products [4].
  • Triflate installation can trigger ring rearrangements if protons are not carefully scavenged [3].
  • Scale-up of copper(I) Kinugasa reactions is impeded by nitrone cost and oxidative sensitivity [18].

Data Table: Representative Triflation Protocols

PrecursorTriflation ReagentBaseTemperatureTimeYield of Triflate SaltReference
Spiro[azetidine-3,3′-indolin]-2′-oneTrifluoromethanesulfonic acidNone0 °C0.5 h96% [5]14
Enolised spiro-ketoneTrifluoromethanesulfonic anhydride2,6-lutidine−78 °C1 h85% [7]33
Bromide-bearing azetidineSilver trifluoromethanesulfonateSodium bicarbonate20 °C2 h90% [14]38

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

324.03916250 g/mol

Monoisotopic Mass

324.03916250 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types